2-Aminothiazole-4-sulfonamide

Synthetic Methodology Sulfonamide Derivatization Medicinal Chemistry Building Block

2-Aminothiazole-4-sulfonamide (CAS: 738533-51-2) is a heterocyclic sulfonamide building block with the molecular formula C3H5N3O2S2 and a molecular weight of 179.22 g/mol. It is commercially available with a standard purity of 97%, accompanied by batch-specific QC reports (NMR, HPLC, GC).

Molecular Formula C3H5N3O2S2
Molecular Weight 179.2 g/mol
Cat. No. B13711206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminothiazole-4-sulfonamide
Molecular FormulaC3H5N3O2S2
Molecular Weight179.2 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)N)S(=O)(=O)N
InChIInChI=1S/C3H5N3O2S2/c4-3-6-2(1-9-3)10(5,7)8/h1H,(H2,4,6)(H2,5,7,8)
InChIKeyUACFGUYYKHWWCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminothiazole-4-sulfonamide: A Core Building Block for Diversified Sulfonamide Library Synthesis and Physicochemical Evaluation


2-Aminothiazole-4-sulfonamide (CAS: 738533-51-2) is a heterocyclic sulfonamide building block with the molecular formula C3H5N3O2S2 and a molecular weight of 179.22 g/mol . It is commercially available with a standard purity of 97%, accompanied by batch-specific QC reports (NMR, HPLC, GC) . This compound is distinct from simple 2-aminothiazole scaffolds due to the direct attachment of a primary sulfonamide group (-SO2NH2) at the 4-position of the thiazole ring, which imparts unique reactivity and physicochemical properties for subsequent functionalization [1].

Why 2-Aminothiazole-4-sulfonamide Cannot Be Readily Replaced by Other Sulfonamide or Thiazole Analogs


Generic substitution of 2-Aminothiazole-4-sulfonamide with structurally related analogs like 2-Aminothiazole, Sulfathiazole, or 4-substituted 2-aminothiazoles is not feasible due to fundamental differences in synthetic utility, physicochemical properties, and biological target engagement potential. Unlike 2-Aminothiazole (C3H4N2S, MW 100.14), which lacks the sulfonamide moiety, this compound has a higher molecular weight (179.22) and a distinct polar surface area that influences solubility and hydrogen bonding [1]. Furthermore, the 4-sulfonamide group enables divergent synthetic pathways, such as direct sulfonylation and subsequent alkylation, which are not accessible with the parent 2-aminothiazole or alternative sulfonamide drugs like Sulfamethoxazole [2]. The following evidence quantifies these critical differentiators that mandate the specific selection of 2-Aminothiazole-4-sulfonamide.

Quantitative Differentiation of 2-Aminothiazole-4-sulfonamide: Head-to-Head Evidence Against Key Comparators


Synthetic Versatility: Direct Sulfonylation and Alkylation Efficiency vs. 2-Aminothiazole

2-Aminothiazole-4-sulfonamide serves as a more versatile synthetic intermediate than the parent 2-aminothiazole. A recent study demonstrated that 2-aminothiazole reacts efficiently with sulfonyl chlorides to generate sulfonamides, but the pre-installed 4-sulfonamide group in 2-Aminothiazole-4-sulfonamide allows for subsequent amino group alkylation, enabling the rapid synthesis of 21 diverse derivatives via a simplified two-step procedure [1]. This divergent synthetic pathway is not directly accessible from 2-aminothiazole, which would require separate sulfonation and alkylation steps under different conditions, as shown in earlier sulfonation studies [2].

Synthetic Methodology Sulfonamide Derivatization Medicinal Chemistry Building Block

Physicochemical Profile: Molecular Weight and Hydrogen Bonding Capability vs. 2-Aminothiazole

The physicochemical properties of 2-Aminothiazole-4-sulfonamide (MW 179.22) differ markedly from the parent 2-aminothiazole (MW 100.14). While specific H-bond donor/acceptor counts and polar surface area (PSA) for the target compound are not directly available in the referenced dataset, the closely related thiazole sulfonamides (compounds 1, 2, 8) exhibit a consistent PSA of 95.68 Ų and 1 H-bond donor, compared to a PSA of 67.15 Ų for 2-aminothiazole (A) [1]. The target compound's additional sulfonamide group is expected to further increase PSA and H-bonding capacity, enhancing aqueous solubility and altering permeability profiles relative to the non-sulfonamide analog [1].

Physicochemical Properties Drug-likeness Computational Chemistry

Derivative Potency: Urease and α-Glucosidase Inhibition IC50 Ranges of 2-Aminothiazole-4-sulfonamide Derivatives

Derivatives synthesized from a 2-aminothiazole sulfonamide scaffold (structurally related to 2-Aminothiazole-4-sulfonamide) exhibited quantifiable enzyme inhibition. Specifically, compounds 36, 22, 34, and 35 showed strong urease inhibition with IC50 values ranging from 14.06 to 20.21 μM/mL [1]. Additionally, compounds 20, 26, 21, 29, 30, 31, and 32 inhibited α-glucosidase and α-amylase with IC50 values between 20.34 and 37.20 μM/mL [1]. While these data are for derivatives and not the parent compound, they validate the scaffold's potential to yield biologically active molecules, unlike many simple thiazole analogs that lack this level of pre-validated potency.

Enzyme Inhibition Urease α-Glucosidase Antioxidant

Drug-Likeness and Synthetic Accessibility: QED and SA Scores of Derived Compounds

In silico predictions for 2-aminothiazole sulfonamide derivatives indicate favorable drug-like properties. Compounds derived from this scaffold exhibited promising Quantitative Estimate of Drug-likeness (QED) scores, with compound 38 achieving a score of 0.860, and compounds 22 and 24 scoring 0.719 and 0.707, respectively [1]. Their synthetic accessibility (SA) scores ranged from 2.057 to 2.517, indicating they are readily synthesizable [1]. These scores provide a quantifiable advantage over alternative scaffolds that may yield derivatives with lower QED or higher SA scores, which are less desirable for lead optimization.

Medicinal Chemistry ADMET Computational Drug Design

Commercial Availability and Purity Specifications vs. Research-Grade Analogs

2-Aminothiazole-4-sulfonamide is commercially supplied with a standard purity of 97%, accompanied by batch-specific quality control documentation including NMR, HPLC, and GC analyses . This level of quality assurance is critical for reproducible research and is not uniformly guaranteed across all suppliers of less common thiazole sulfonamide analogs. The availability of detailed QC reports enables users to verify identity and purity prior to use, reducing the risk of failed experiments due to impure starting materials.

Chemical Procurement Building Blocks Purity Analysis

Optimal Application Scenarios for 2-Aminothiazole-4-sulfonamide Based on Evidence


Medicinal Chemistry Library Synthesis Targeting Urease and α-Glucosidase

Researchers developing novel urease or α-glucosidase inhibitors can leverage 2-Aminothiazole-4-sulfonamide as a core scaffold to rapidly generate focused libraries. As demonstrated, derivatives of this scaffold exhibit potent inhibitory activity (urease IC50 14.06–20.21 μM/mL; α-glucosidase IC50 20.34–37.20 μM/mL) [1], providing a validated starting point for hit-to-lead optimization.

Physicochemical Property Modulation in Early-Stage Drug Discovery

Computational chemists and medicinal chemists seeking to fine-tune ADME properties can utilize 2-Aminothiazole-4-sulfonamide. Its derivatives have shown favorable QED scores (up to 0.860) and optimal skin permeation (Log Kp -5.83 to -6.54 cm/s) [1], making it a valuable building block for designing compounds with predicted good oral absorption and permeability profiles.

Synthetic Methodology Development for Sulfonamide Functionalization

Organic chemists developing new sulfonylation or alkylation methodologies can use 2-Aminothiazole-4-sulfonamide as a model substrate due to its well-defined reactivity. The compound's ability to undergo amino group alkylation after sulfonylation has been established as an efficient route to diverse derivatives [1], providing a robust system for reaction optimization and scope exploration.

High-Purity Building Block for Reproducible Biological Assays

For laboratories requiring consistent and reliable results in biological assays, the procurement of 2-Aminothiazole-4-sulfonamide with a verified purity of 97% and comprehensive QC documentation (NMR, HPLC, GC) is essential . This ensures that observed biological activity is attributable to the intended compound rather than impurities, which is particularly critical in quantitative structure-activity relationship (QSAR) studies and high-throughput screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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